5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine
Description
5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chlorine atom at the 5th position of the benzoxazole ring and an oxan-4-yl group attached to the nitrogen atom at the 2nd position.
Properties
IUPAC Name |
5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-11-10(7-8)15-12(17-11)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJKRAZELBLHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic or basic conditions.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced by reacting the benzoxazole intermediate with an appropriate oxane derivative, such as oxan-4-yl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(oxan-4-yl)pyrimidin-2-amine: A similar compound with a pyrimidine ring instead of a benzoxazole ring.
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide: Another related compound with a pyridine ring and a carboxamide group.
Uniqueness
5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine is unique due to its specific structural features, such as the benzoxazole ring and the oxan-4-yl group
Biological Activity
5-Chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine is an organic compound belonging to the benzoxazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoxazole ring fused to an oxazole ring with a chlorine atom at the 5th position. The oxan-4-yl group is attached to the nitrogen atom at the 2nd position. This structural configuration contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various biochemical pathways, potentially influencing metabolic processes.
- Receptor Modulation : It can interact with cellular receptors, altering their activity and affecting downstream signaling pathways.
- Gene Expression : The compound may modulate the expression of genes associated with critical biological functions, including cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis . The minimal inhibitory concentrations (MICs) for these compounds suggest that structural modifications can enhance their antibacterial efficacy.
Anticancer Properties
Benzoxazole derivatives have been extensively investigated for their anticancer potential. A study highlighted that certain benzoxazole compounds exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through targeted interactions with cancer-specific pathways.
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In one notable study, a series of benzoxazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity against breast cancer cells . The most active compound demonstrated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
